7-EPI-DOCETAXEL

Descripción general

Descripción

4-epi-Docetaxel es un derivado del conocido agente quimioterapéutico docetaxel. Pertenece a la familia de compuestos taxanos, conocidos por su capacidad para estabilizar los microtúbulos e inhibir la división celular. Este compuesto es particularmente interesante debido a sus modificaciones estructurales, que pueden conferir propiedades farmacológicas únicas en comparación con su compuesto original, el docetaxel.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-epi-Docetaxel involucra varios pasos, comenzando con precursores naturales como la 10-desacetilbaccatina III. Los pasos clave incluyen:

Protección y Desprotección: Se utilizan grupos protectores para modificar selectivamente los grupos funcionales.

Oxidación y Reducción: Estas reacciones se emplean para introducir o modificar grupos funcionales.

Esterificación y Amidación: Estos pasos son cruciales para unir cadenas laterales que son esenciales para la actividad del compuesto.

Métodos de Producción Industrial: La producción industrial de 4-epi-Docetaxel sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Optimización de las Condiciones de Reacción: Asegurando alta producción y pureza.

Uso de Catalizadores: Para mejorar las tasas de reacción y la selectividad.

Técnicas de Purificación: Como la cromatografía y la cristalización para aislar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-epi-Docetaxel experimenta diversas reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno para formar derivados oxo.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de grupos funcionales por otros.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Como permanganato de potasio o trióxido de cromo.

Agentes Reductores: Como hidruro de litio y aluminio o borohidruro de sodio.

Reactivos de Sustitución: Incluyendo haluros y nucleófilos.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de 4-epi-Docetaxel, cada uno con posibles actividades biológicas diferentes.

Aplicaciones Científicas De Investigación

Antitumor Properties

In Vitro Studies:

Research has demonstrated that 7-epi-docetaxel exhibits significant cytotoxic effects against cancer cell lines. A study conducted by Jiang et al. evaluated its efficacy against CT26 cells, showing that the compound had comparable in vitro antitumor activity to docetaxel at similar concentrations . The study also highlighted dose-dependent cytotoxicity, indicating that higher concentrations of this compound lead to increased cell death.

In Vivo Studies:

In vivo experiments using BALB/c nude mice models revealed that while this compound demonstrated antitumor effects, its efficacy was inferior to that of docetaxel at equivalent dosages. The tumor growth inhibition observed with this compound was significantly less than that achieved with docetaxel, suggesting that while it possesses antitumor properties, it may not be as potent as its parent compound .

Pharmacokinetics and Metabolism

A study by Czejka et al. investigated the metabolic conversion of docetaxel into this compound in patients undergoing chemotherapy. It was found that a significant proportion of docetaxel is converted into its epimer during systemic circulation, which raises questions regarding the pharmacokinetic profiles and therapeutic implications of both compounds .

Formulation Strategies

Formulation techniques are crucial for enhancing the bioavailability and therapeutic efficacy of this compound. Research has explored the use of nanoparticle delivery systems to improve drug solubility and targeted delivery. For instance, docetaxel-loaded albumin nanoparticles have been developed to encapsulate both docetaxel and this compound, allowing for controlled release and improved tumor targeting .

Case Studies

Several clinical trials have included analyses of this compound within broader studies on taxanes:

- Combination Therapy Trials : In trials assessing combinations of docetaxel with other agents (e.g., sunitinib), the presence of this compound as a metabolite was noted. One patient achieved complete remission after receiving a combination treatment involving docetaxel, indicating potential synergistic effects when combined with other therapies .

- Toxicity Assessments : Toxicological studies have shown that both docetaxel and this compound do not elicit significant acute toxic effects at therapeutic doses, which is essential for their continued investigation as viable treatment options .

Mecanismo De Acción

4-epi-Docetaxel ejerce sus efectos al unirse a los microtúbulos y estabilizar su estructura. Esto evita la despolimerización de los microtúbulos, lo cual es esencial para la división celular. El compuesto se dirige a la subunidad β-tubulina de los microtúbulos, lo que conduce al arresto del ciclo celular y la apoptosis. Además, puede interactuar con otras vías moleculares involucradas en la supervivencia y proliferación celular .

Compuestos Similares:

Docetaxel: El compuesto original, conocido por su potente actividad antineoplásica.

Paclitaxel: Otro taxano con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.

Cabazitaxel: Un taxano más nuevo con mayor eficacia en ciertos cánceres resistentes.

Unicidad de 4-epi-Docetaxel: 4-epi-Docetaxel es único debido a sus modificaciones estructurales, que pueden conferir propiedades farmacológicas distintas. Estas modificaciones pueden conducir potencialmente a diferencias en la eficacia, la toxicidad y los perfiles de resistencia en comparación con otros taxanos .

Comparación Con Compuestos Similares

Docetaxel: The parent compound, known for its potent antineoplastic activity.

Paclitaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane with improved efficacy in certain resistant cancers.

Uniqueness of 4-epi-Docetaxel: 4-epi-Docetaxel is unique due to its structural modifications, which may confer distinct pharmacological properties. These modifications can potentially lead to differences in efficacy, toxicity, and resistance profiles compared to other taxanes .

Actividad Biológica

7-EPI-DOCETAXEL, also known as 4-Epidocetaxel, is a semisynthetic analogue of the widely used chemotherapeutic agent docetaxel. This compound has garnered attention for its potential in cancer treatment due to its ability to stabilize microtubules and inhibit cell division. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and comparative effectiveness through various studies.

Target of Action

this compound primarily targets microtubulin , a protein essential for cell division. It binds reversibly to microtubules with high affinity, stabilizing their structure and preventing depolymerization, which is critical for mitosis.

Biochemical Pathways

The stabilization of microtubules leads to disruption in normal cell division processes, ultimately promoting cell death. This mechanism is similar to that of docetaxel but with some differences in efficacy and toxicity profiles .

Pharmacokinetics

The pharmacokinetics of this compound are complex and exhibit significant interpatient variability. Studies indicate that the compound's distribution, metabolism, and elimination can differ markedly among individuals, which may influence therapeutic outcomes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anticancer effects comparable to those of docetaxel. For instance, in CT26 cell lines, both compounds showed dose-dependent cytotoxicity .

In Vivo Studies

In vivo studies using BALB/c nude mice models have shown that while this compound possesses antitumor properties, its effectiveness is generally inferior to that of docetaxel. Specifically, the efficacy was assessed using docetaxel-loaded albumin nanoparticles at varying doses, revealing that a dosage of 1 mg/kg on alternate days was optimal for safety and effectiveness .

Case Studies and Clinical Trials

Several clinical studies have investigated the efficacy and safety of this compound:

- Phase II Trial : A study involving patients with stage II and III breast cancer evaluated weekly docetaxel as neoadjuvant therapy. Although this trial primarily focused on docetaxel, it provided insights into the broader context in which this compound might be applied. The study reported an overall clinical response rate of 68% with manageable toxicity profiles .

- Toxicity Analysis : Research comparing the toxicity profiles of this compound and docetaxel revealed that while both compounds induced some level of toxicity, this compound did not significantly affect liver or kidney function in animal models .

Data Summary

| Study Type | Findings |

|---|---|

| In Vitro | Comparable cytotoxicity to docetaxel in CT26 cells |

| In Vivo | Inferior antitumor effectiveness compared to docetaxel |

| Clinical Trials | Phase II trial showed 68% response rate; manageable nonhematological toxicity |

Propiedades

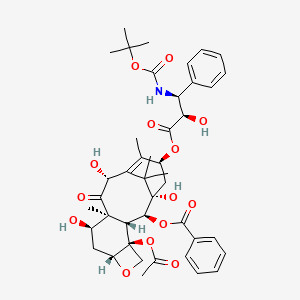

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-MQOKZWAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165318 | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153381-68-1 | |

| Record name | 4-Epidocetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the presence of 7-epi-Docetaxel impact Docetaxel formulations?

A1: this compound, as a degradation product of Docetaxel, can form during storage and impact the stability of pharmaceutical formulations. [, ] Research focuses on minimizing the formation of this compound during Docetaxel manufacturing and storage. One study demonstrated that incorporating specific amino acids during the preparation of Docetaxel albumin nanoparticles could significantly inhibit this compound formation. []

Q2: Are there methods to synthesize 7-epi-taxanes, including this compound?

A2: Yes, researchers have developed methods for the efficient synthesis of 7-epi-taxanes, including this compound, from natural taxanes. [] This method involves the inversion of the 7-hydroxyl group using silver(I) oxide as a catalyst and dimethylformamide as a solvent. This process is effective for both the parent taxane and its derivatives, such as Docetaxel.

Q3: Beyond its presence as an impurity, is there any research on this compound as a standalone compound?

A3: Research has explored the synthesis and preliminary anticancer activity of 7-epi-taxane derivatives. [] Scientists synthesized various ester derivatives of 7-epi-taxane, modifying the C-13 position with different amino acid moieties. These derivatives were tested for their anticancer activity, and some showed promising selectivity against specific cancer cell lines. This suggests potential for 7-epi-taxane derivatives as standalone therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.